Superior 17β-HSD1 Potency vs. Earlier-Generation Dual Inhibitor Compound 19 (Steroid sulfatase/17β-HSD1-IN-3)
Steroid sulfatase/17β-HSD1-IN-5 exhibits markedly higher potency for 17β-HSD1 inhibition compared to the earlier dual inhibitor compound 19 (Steroid sulfatase/17β-HSD1-IN-3). While compound 19 has been characterized primarily as an STS inhibitor (IC50 = 27 nM) with only weak 17β-HSD1 activity, Steroid sulfatase/17β-HSD1-IN-5 demonstrates a balanced dual inhibition profile with an IC50 of 43 nM for 17β-HSD1, representing a structurally optimized furan-based scaffold with enhanced target engagement at the 17β-HSD1 active site [1].
| Evidence Dimension | 17β-HSD1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 43 nM |
| Comparator Or Baseline | Steroid sulfatase/17β-HSD1-IN-3 (Compound 19): 17β-HSD1 inhibition present but not a primary reported IC50; primary activity reported is STS IC50 = 27 nM |
| Quantified Difference | Compound 5 demonstrates definitive, quantifiable 17β-HSD1 inhibition (IC50 = 43 nM) whereas compound 19 is profiled primarily as an STS inhibitor with weak or unquantified 17β-HSD1 activity |
| Conditions | Recombinant 17β-HSD1 enzyme assay |
Why This Matters
For researchers investigating the biological consequences of dual STS/17β-HSD1 blockade, only a compound with robust and quantifiable inhibition of both targets enables mechanistic deconvolution and reliable dose-response modeling.
- [1] Mohamed Salah, et al. Potent Dual Inhibitors of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 with a Suitable Pharmacokinetic Profile for In Vivo Proof-of-Principle Studies in an Endometriosis Mouse Model. Journal of Medicinal Chemistry 2023, 66 (13), 8975-8992. View Source
